4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(3-phenylpropyl)benzamide
CAS No.: 1115979-76-4
Cat. No.: VC11979613
Molecular Formula: C24H26N4O3
Molecular Weight: 418.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1115979-76-4 |
|---|---|
| Molecular Formula | C24H26N4O3 |
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | 4-(3-morpholin-4-ylpyrazin-2-yl)oxy-N-(3-phenylpropyl)benzamide |
| Standard InChI | InChI=1S/C24H26N4O3/c29-23(26-12-4-7-19-5-2-1-3-6-19)20-8-10-21(11-9-20)31-24-22(25-13-14-27-24)28-15-17-30-18-16-28/h1-3,5-6,8-11,13-14H,4,7,12,15-18H2,(H,26,29) |
| Standard InChI Key | LUKNQZPSOXUBQR-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCCCC4=CC=CC=C4 |
| Canonical SMILES | C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCCCC4=CC=CC=C4 |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, 4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-(3-phenylpropyl)benzamide, reflects its three primary components:
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Benzamide backbone: A benzene ring linked to a carboxamide group at the para position.
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Pyrazine-morpholine substituent: A pyrazine ring (a six-membered heterocycle with two nitrogen atoms) attached to the benzamide via an ether linkage. The pyrazine’s 3-position is substituted with a morpholine group, a saturated six-membered ring containing one oxygen and one nitrogen atom.
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3-Phenylpropyl side chain: The amide nitrogen is bonded to a propyl chain terminating in a phenyl group.
Key physicochemical parameters inferred from analogs include a molecular formula of C28H30N4O3 and a molecular weight of 470.57 g/mol . The morpholine ring enhances water solubility, while the aromatic systems contribute to lipophilicity, balancing bioavailability .
Synthetic Pathways and Analog Development
While no explicit synthesis for this compound is documented, routes for analogs provide a plausible blueprint:
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Benzamide formation: Reacting 4-hydroxybenzoic acid with 3-phenylpropylamine via carbodiimide-mediated coupling yields N-(3-phenylpropyl)-4-hydroxybenzamide.
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Pyrazine functionalization: Introducing a leaving group (e.g., chlorine) at the 2-position of 3-morpholinopyrazine enables nucleophilic aromatic substitution with the benzamide’s phenolic oxygen .
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Purification: Chromatographic techniques isolate the final product, with characterization via NMR, IR, and mass spectrometry .
Modifications observed in analogs (e.g., thiomorpholine substitution in) highlight the tunability of this scaffold for optimizing pharmacokinetic properties.
Hypothesized Biological Activities
Anticancer Applications
Analogous compounds targeting anti-apoptotic proteins (e.g., BCL-2) show synergistic effects with Notch inhibitors in cancer models . The benzamide’s aromaticity and the morpholine’s solubility may facilitate interactions with hydrophobic protein pockets, such as those in BCL-2 family members .
Antibacterial Properties
Morpholine-containing analogs display moderate activity against Salmonella typhi and Bacillus subtilis . The 3-phenylpropyl chain might enhance membrane permeability, leveraging lipophilicity to disrupt bacterial cell walls.
Physicochemical and Pharmacokinetic Profiling
The compound’s balance of solubility and permeability suggests oral bioavailability, though in vivo studies are needed to confirm absorption and distribution.
Challenges and Future Directions
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Synthetic Optimization: Improving yield and purity via catalysis (e.g., Buchwald-Hartwig amination) could streamline production .
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Target Identification: High-throughput screening against kinase or protease libraries would elucidate precise molecular targets.
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Toxicological Profiling: Assessing hepatotoxicity and off-target effects is critical before preclinical trials.
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